N'-(4-methylphenyl)sulfonyl-2-phenylacetohydrazide
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Overview
Description
N’-(4-methylphenyl)sulfonyl-2-phenylacetohydrazide is an organic compound with the chemical formula C14H15NO4S2 It is known for its applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylphenyl)sulfonyl-2-phenylacetohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with phenylacetic acid hydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(4-methylphenyl)sulfonyl-2-phenylacetohydrazide may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction is monitored for temperature, pH, and concentration to optimize yield and purity. After the reaction is complete, the product is typically purified through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylphenyl)sulfonyl-2-phenylacetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
N’-(4-methylphenyl)sulfonyl-2-phenylacetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-methylphenyl)sulfonyl-2-phenylacetohydrazide involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory responses. The hydrazide group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)sulfonyl-2-phenylacetamide
- N-(4-methylphenyl)sulfonyl-2-phenylacetonitrile
Uniqueness
N’-(4-methylphenyl)sulfonyl-2-phenylacetohydrazide is unique due to its combination of sulfonyl and hydrazide functional groups, which provide a distinct reactivity profile. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N'-(4-methylphenyl)sulfonyl-2-phenylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-12-7-9-14(10-8-12)21(19,20)17-16-15(18)11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIGCOBYFIBCOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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